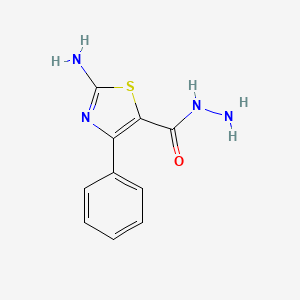

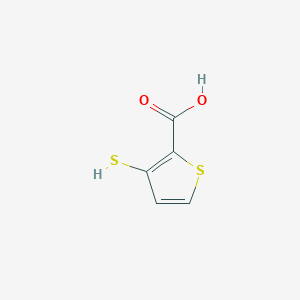

N-(3-ethynylphenyl)acetamide

Vue d'ensemble

Description

N-(3-ethynylphenyl)acetamide is a chemical compound that can be categorized within the broader class of acetamides, which are characterized by the presence of an acetyl functional group (COCH3) attached to a nitrogen atom. Although the specific compound N-(3-ethynylphenyl)acetamide is not directly mentioned in the provided papers, the general structure of acetamides and their derivatives are well-represented. These compounds are of interest due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of acetamide derivatives typically involves the introduction of various substituents into the acetamide moiety to achieve desired properties. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with opioid kappa agonist activity was described, where different alkyl and aryl substituents were introduced at specific positions of the ethyl-linking moiety . Another example includes the synthesis of N-((Diphenylamino)methyl)acetamide using the Mannich reaction, followed by the preparation of its metal chelates . These methods highlight the versatility of acetamide chemistry and the potential for synthesizing a wide range of derivatives, including N-(3-ethynylphenyl)acetamide.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial in determining their conformation and, consequently, their biological activity. For example, the conformation of the N-H bond in various dichloroacetamide compounds was found to be syn or anti to certain substituents on the aromatic ring, which can influence the overall molecular shape and intermolecular interactions . These findings suggest that the molecular structure of N-(3-ethynylphenyl)acetamide would also be influenced by the position and nature of its substituents, potentially affecting its biological activity.

Chemical Reactions Analysis

Acetamide derivatives can undergo a variety of chemical reactions, depending on their substituents and reaction conditions. The papers provided do not detail specific reactions for N-(3-ethynylphenyl)acetamide, but they do discuss reactions involving similar compounds. For instance, the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide involved reduction, acetylation, ethylation, and condensation reactions . These reactions are indicative of the types of chemical transformations that acetamide derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structures. For example, the crystal structure of Ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4 H-pyran-3-carboxylate was determined, and intermolecular hydrogen bonding was observed, which stabilizes the structure . Similarly, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides revealed a 'V' shape and various intermolecular interactions that generate 3-D arrays . These insights into the properties of acetamide derivatives can be extrapolated to predict the properties of N-(3-ethynylphenyl)acetamide, such as its solubility, melting point, and potential for forming crystals.

Applications De Recherche Scientifique

Application Summary

“N-(3-ethynylphenyl)acetamide” has been studied in the context of astrochemistry, specifically in the formation of key molecules with peptide bonds under radiation-induced transformations . This research is significant as it contributes to our understanding of the synthesis of prebiotic molecules in cold space media .

Methods of Application

The experiment involved the formation of a 1:1 intermolecular complex of acetonitrile (CH3CN) and water (H2O), isolated in an argon matrix at 6 K . This complex was obtained by deposition of CH3CN/H2O/Ar mixtures and characterized by FTIR spectroscopy . The icy matrix was then irradiated with X-rays .

Results and Outcomes

The irradiation of the icy matrix with X-rays resulted in the formation of acetimidic acid, which transformed into acetamide at higher absorbed doses . In addition, products of acetonitrile oxidation (hydroxyacetonitrile and acetonitrile N-oxide) were detected . These probably originated from the reactions of ‘hot’ radiation-induced oxygen atoms . The formation of acetamide was confirmed by deuterium isotopic substitution in acetonitrile .

General Use of Acetamides

Acetamides, such as “N-(3-ethynylphenyl)acetamide”, are often used as protecting groups in organic synthesis . They can protect amino groups during chemical reactions, preventing them from reacting when they’re not supposed to .

Application Summary

Acetamides are used as protecting groups for amines in organic synthesis . They can be used to protect structurally diverse alcohols, phenols, and amines .

Methods of Application

The acetylation of amines, alcohols, phenols, and thiols can be achieved using acetic anhydride in the presence of a catalyst . For example, phosphomolybdic acid (PMA) can be used as a catalyst for the acetylation of these groups .

Results and Outcomes

The acetylation reactions proceed in excellent yield in the presence of a catalyst at ambient temperature within a relatively short reaction time under solvent-free conditions .

General Use of Acetamides

Acetamides, such as “N-(3-ethynylphenyl)acetamide”, are often used as protecting groups in organic synthesis . They can protect amino groups during chemical reactions, preventing them from reacting when they’re not supposed to .

Application Summary

Acetamides are used as protecting groups for amines in organic synthesis . They can be used to protect structurally diverse alcohols, phenols, and amines .

Methods of Application

The acetylation of amines, alcohols, phenols, and thiols can be achieved using acetic anhydride in the presence of a catalyst . For example, phosphomolybdic acid (PMA) can be used as a catalyst for the acetylation of these groups .

Results and Outcomes

The acetylation reactions proceed in excellent yield in the presence of a catalyst at ambient temperature within a relatively short reaction time under solvent-free conditions .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of ingestion, it’s advised to call a poison center or doctor if feeling unwell .

Propriétés

IUPAC Name |

N-(3-ethynylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-3-9-5-4-6-10(7-9)11-8(2)12/h1,4-7H,2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPCKMWGCLHYFCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

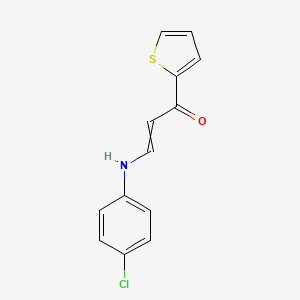

CC(=O)NC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369405 | |

| Record name | N-(3-ethynylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-ethynylphenyl)acetamide | |

CAS RN |

70933-58-3 | |

| Record name | N-(3-ethynylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

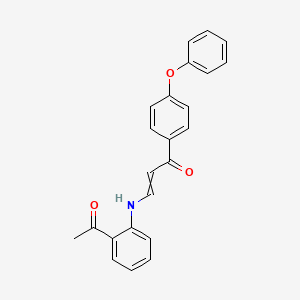

![(E)-3-(2-acetylanilino)-1-[1,1'-biphenyl]-4-yl-2-propen-1-one](/img/structure/B1301512.png)

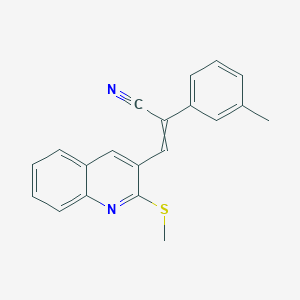

![2-[(E)-(4-nitrophenyl)methylidene]-N-(4-pyridinyl)-1-hydrazinecarboxamide](/img/structure/B1301526.png)